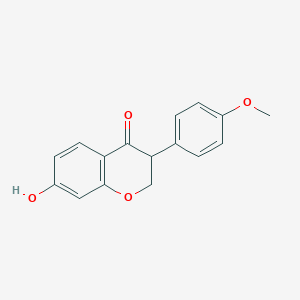

3,5-二羟基黄酮

描述

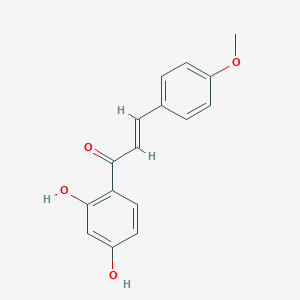

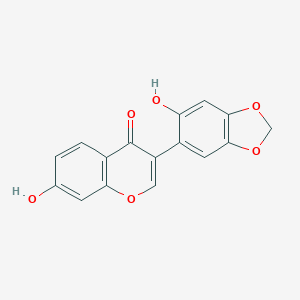

3,5-Dihydroxyflavone is a flavonoid, a class of compounds with broad pharmacological activity . They are known to bind to biomolecules such as enzymes, hormone carriers, and DNA, chelate transition metal ions, catalyze electron transport, and scavenge free radicals .

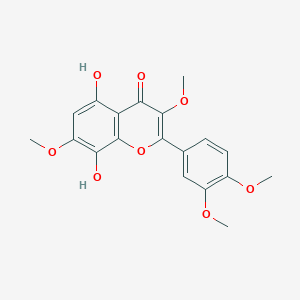

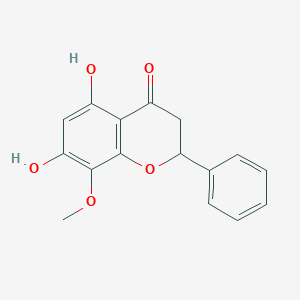

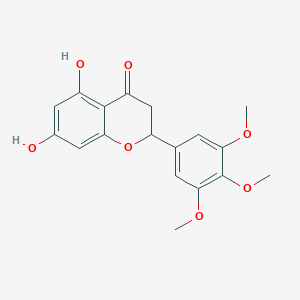

Molecular Structure Analysis

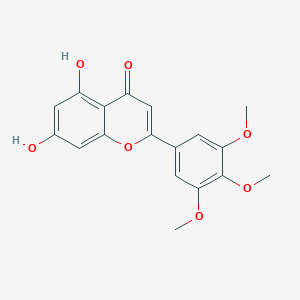

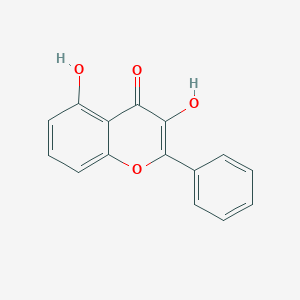

The molecular formula of 3,5-Dihydroxyflavone is C15H10O4 . It has a molecular weight of 254.24 . The structure of 3,5-Dihydroxyflavone includes a common phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 to give the flavone and isoflavone backbone structure .Physical And Chemical Properties Analysis

3,5-Dihydroxyflavone has a density of 1.5±0.1 g/cm3, a boiling point of 451.8±45.0 °C at 760 mmHg, and a flash point of 175.4±22.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .科学研究应用

健康益处中的类黄酮

像3,5-二羟基黄酮这样的类黄酮以其潜在的健康益处而闻名。对超过180项临床前研究的全面审查探讨了类似于3,5-二羟基黄酮的化合物7,8-二羟基黄酮(7,8-DHF)在治疗各种脑部和身体病理方面的功效。这些研究表明其在治疗影响大脑和身体功能的病理方面可能有用(Emili et al., 2020)。

代谢和药代动力学

对二羟基黄酮(包括3,5-二羟基黄酮)代谢的研究侧重于它们在人类肝脏和肠道微粒体中的葡萄糖醛酸化。这项研究强调了特定酶在代谢这些化合物中的重要性,为了解它们的药代动力学和潜在的治疗应用提供了见解(Tang et al., 2010)。

DNA结合和治疗潜力

对天然类黄酮如飞松素和槲皮素的研究表明,它们与3,5-二羟基黄酮在结构上相关,展示了它们与DNA的结合。这些相互作用对于了解类黄酮在治疗动脉粥样硬化、心血管疾病和癌症等疾病中的治疗潜力至关重要(Sengupta et al., 2014)。

抗增殖和化学预防潜力

对5,7-二羟基黄酮的结构活性关系的研究,类似于3,5-二羟基黄酮,已经证明了它们在人类白血病细胞中的抗增殖效果。这些发现对于探索这类类黄酮的抗白血病和化学预防潜力至关重要(Ninomiya et al., 2013)。

抗炎效应

类黄酮槲皮素,与3,5-二羟基黄酮在结构上相似,已被证明在炎症性肠病模型中具有抗炎作用。这项研究为了解这类类黄酮在治疗与炎症相关的疾病中的潜在用途提供了见解(Shin et al., 2009)。

氢键酸度和QSARs

对类黄酮的氢键酸度的研究,包括对与3,5-二羟基黄酮在结构上相关的5,7-二羟基黄酮的研究,有助于了解它们的生物化学相互作用和药理活性。这项研究有助于基于类黄酮结构开发基于QSARs(定量构效关系)的药物开发(Whaley et al., 2013)。

作用机制

Target of Action

3,5-Dihydroxyflavone, a type of flavonoid, has been reported to interact with various targets. Flavonoids in general are known to interact with a wide range of proteins and receptors, influencing numerous biological processes .

Mode of Action

Flavonoids like 7,8-dihydroxyflavone have been found to bind and reversibly inhibit enzymes like pyridoxal phosphatase (pdxp) with low micromolar affinity and sub-micromolar potency . This suggests that 3,5-Dihydroxyflavone may also interact with its targets in a similar manner.

Biochemical Pathways

For instance, 7,8-Dihydroxyflavone has been found to affect the TrkB receptor via its extracellular Ig2 domain and the VEGFR2 receptor through the intracellular kinase domain .

Pharmacokinetics

Studies on similar compounds like 7,8-dihydroxyflavone have shown that it has a plasma half-life of 134 minutes in mice after oral administration of 50 mg/kg, with the plasma concentration peaking at 10 minutes with 70 ng/ml and still detectable after 8 hours (5 ng/ml) .

Result of Action

Flavonoids like 7,8-dihydroxyflavone have been found to increase levels of pyridoxal 5’-phosphate (plp) in a pdxp-dependent manner in mouse hippocampal neurons . This suggests that 3,5-Dihydroxyflavone may have similar effects.

Action Environment

It’s known that factors such as ph, temperature, and presence of other compounds can influence the action of flavonoids .

安全和危害

When handling 3,5-Dihydroxyflavone, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

属性

IUPAC Name |

3,5-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-7-4-8-11-12(10)13(17)14(18)15(19-11)9-5-2-1-3-6-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYWQIVTVQAKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419823 | |

| Record name | 3,5-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6665-69-6 | |

| Record name | 3,5-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

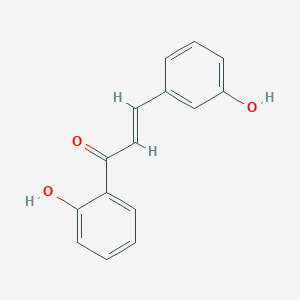

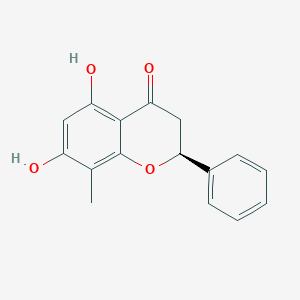

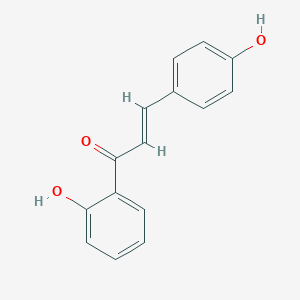

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the antioxidant properties of 3,5-dihydroxyflavone?

A1: While not directly studied in the provided research, the structural features of 3,5-dihydroxyflavone suggest potential antioxidant activity. [, ] Its dihydroxy substitution pattern, particularly the 3-OH and 5-OH groups, can contribute to radical scavenging abilities through mechanisms like hydrogen atom transfer. [] Further research is needed to confirm and characterize its antioxidant potential.

Q2: How does the structure of 3,5-dihydroxyflavone influence its infrared (IR) spectrum?

A2: The position of the hydroxyl groups in 3,5-dihydroxyflavone significantly impacts its IR spectrum. Research shows that the presence of a free 5-hydroxyl group leads to a distinct carbonyl band at approximately 1655 cm−1 in the IR spectrum. [] This characteristic peak can be used for identification and differentiation from other flavone derivatives.

Q3: Does the presence of a methoxy group at the 5-position instead of a hydroxyl group affect the IR spectrum?

A3: Yes, substituting the 5-hydroxyl group with a methoxy group in 3,5-dihydroxyflavone (forming 3-hydroxy-5-methoxyflavone) causes a significant shift in the carbonyl band within the IR spectrum. Instead of appearing around 1655 cm−1, it shifts to a much lower wavenumber, appearing as a strong band at 1616 cm−1 with a shoulder at 1646 cm−1. [] This difference highlights the impact of structural modifications on spectroscopic properties.

Q4: Has 3,5-dihydroxyflavone shown any promising biological activities?

A4: While the provided research doesn't directly investigate the biological activity of 3,5-dihydroxyflavone, it's important to note that other closely related dihydroxyflavones demonstrate interesting properties. For example, research indicates that 5,7,4'-trimethoxy-3-hydroxyflavone, a structurally similar compound, exhibits strong antitumor-promoting activity by inhibiting Epstein-Barr virus activation in Raji cells. [, ] This finding suggests the need for further investigation into the potential bioactivities of 3,5-dihydroxyflavone and its derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。